molecular formula C19H23N5O3 B5553464 2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B5553464
M. Wt: 369.4 g/mol
InChI Key: ZSEHVAYHMWVRET-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their complex structures involving multiple heterocyclic frameworks such as triazolo[4,3-a]pyridine and piperazine. These frameworks are often explored for their potential pharmacological activities, although the focus here excludes drug use and dosage information.

Synthesis Analysis

Synthesis of structurally related compounds involves multi-step chemical reactions, starting from basic heterocyclic compounds and incorporating various functional groups through reactions like cyclization, alkylation, and condensation. A common approach might include the initial formation of a triazolo[4,3-a]pyridine core followed by functionalization with a piperazinyl moiety under controlled conditions to ensure the formation of the desired product (Malinka, 1990).

Molecular Structure Analysis

The crystal and molecular structure of similar compounds reveals that these molecules often crystallize in the monoclinic system. Detailed analysis can be performed using X-ray diffraction, showing how substituents influence the overall molecular conformation and the interactions between molecules in the solid state (Karczmarzyk & Malinka, 2004).

Scientific Research Applications

Synthesis and Chemical Characterization

Several studies have focused on the synthesis and chemical characterization of novel derivatives of the 1,2,4-triazolo[4,3-a]pyridine series and related compounds. For example, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives were synthesized and characterized by various analytical techniques. These compounds exhibited significant antibacterial and antifungal activity against a range of microorganisms, highlighting their potential as antimicrobial agents (Suresh, Lavanya, & Rao, 2016). Another study synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against the test microorganisms (Bektaş et al., 2010).

Pharmacological Evaluation

Research into the pharmacological applications of these compounds has been significant. For instance, a study on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives demonstrated potent 5-HT2 antagonist activity, which could be beneficial in developing new treatments for psychiatric disorders (Watanabe et al., 1992). Another study synthesized diamino derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine as potent and selective adenosine A2a receptor antagonists, showing promise for Parkinson's disease treatment (Vu et al., 2004).

Antidiabetic Potential

A recent study synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. These compounds showed excellent antioxidant and insulinotropic activity, marking them as potential treatments for diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).

properties

IUPAC Name

2-methyl-6-[4-(4-methylphenyl)-3-oxopiperazine-1-carbonyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-13-3-6-15(7-4-13)23-10-9-22(12-17(23)25)18(26)14-5-8-16-20-21(2)19(27)24(16)11-14/h3-4,6-7,14H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEHVAYHMWVRET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3CCC4=NN(C(=O)N4C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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